molecular formula C15H15NNaS2 B1587754 Sodium dibenzyldithiocarbamate CAS No. 55310-46-8

Sodium dibenzyldithiocarbamate

Cat. No.: B1587754
CAS No.: 55310-46-8
M. Wt: 296.4 g/mol
InChI Key: YKVABMCSVUSETE-UHFFFAOYSA-N
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Description

Sodium dibenzyldithiocarbamate, with the chemical formula C14H14NNaS2, is an organic sulfur compoundThis compound is characterized by its yellow or tan crystalline solid appearance and its solubility in water, alcohols, and organic solvents .

Preparation Methods

Sodium dibenzyldithiocarbamate can be synthesized through the reaction of benzyl benzoate and sodium thiocarbamate under alkaline conditions. The specific operation process involves the following steps :

    Reactants: Benzyl benzoate and sodium thiocarbamate.

    Conditions: Alkaline environment.

    Procedure: The reactants are mixed and allowed to react under controlled temperature and pH conditions to form the desired product.

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction is typically carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

Sodium dibenzyldithiocarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine for oxidation and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of sodium dibenzyldithiocarbamate involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets and pathways. For example, in biological systems, it can inhibit enzymes by binding to metal cofactors, thereby disrupting their activity . In industrial applications, its ability to form complexes with metals enhances the stability and performance of materials.

Comparison with Similar Compounds

Sodium dibenzyldithiocarbamate can be compared with other dithiocarbamate compounds such as:

The uniqueness of this compound lies in its specific applications and the stability of the complexes it forms with transition metals, making it particularly useful in catalysis and material science.

Properties

CAS No.

55310-46-8

Molecular Formula

C15H15NNaS2

Molecular Weight

296.4 g/mol

IUPAC Name

sodium;N,N-dibenzylcarbamodithioate

InChI

InChI=1S/C15H15NS2.Na/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,17,18);

InChI Key

YKVABMCSVUSETE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S.[Na]

Key on ui other cas no.

55310-46-8

Pictograms

Irritant

Related CAS

99-22-9 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8.0 g. (0.2 mole) of sodium hydroxide in 32 ml of water was added 39.4 g. (0.2 mole) of dibenzyl amine. The mixture was cooled to 0° and to it was added 25.3 g. (0.334 mole) of carbon disulfide. A solid separated spontaneously. The mixture was stirred at room temperature for 1 hour, and then filtered. The solid was triturated first with 100 ml of ether and then with 100 ml of benzene and dried to give 43.5 g. (74% yield) of N,N-dibenzyldithiocarbamic acid sodium salt, mp 260°.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.334 mol
Type
reactant
Reaction Step Three
Name
N,N-dibenzyldithiocarbamic acid sodium salt
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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